2,5-Dimethoxy-3,6-dimethylbenzyl alcohol

Description

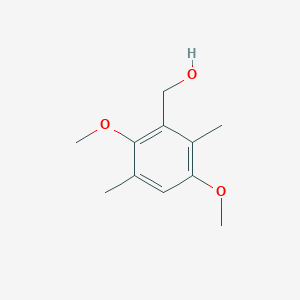

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(2,5-dimethoxy-3,6-dimethylphenyl)methanol |

InChI |

InChI=1S/C11H16O3/c1-7-5-10(13-3)8(2)9(6-12)11(7)14-4/h5,12H,6H2,1-4H3 |

InChI Key |

QWZXONJLAMOXID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)CO)C)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethoxy 3,6 Dimethylbenzyl Alcohol

Electrophilic and Nucleophilic Reactions at the Benzylic Position

The benzylic hydroxyl group is a versatile functional handle that can be readily converted into other groups through reactions involving either electrophilic activation of the alcohol or its conversion into a good leaving group for subsequent nucleophilic attack. The electron-donating nature of the substituents on the aromatic ring facilitates the formation of a stabilized benzylic carbocation, favoring SN1-type reaction pathways.

The conversion of 2,5-Dimethoxy-3,6-dimethylbenzyl alcohol to the corresponding benzylic halides (chloride, bromide, or iodide) is a fundamental transformation that provides precursors for a variety of other derivatives. This is typically achieved by treating the alcohol with a suitable halogenating agent. Due to the activated nature of the benzylic position, these reactions often proceed under mild conditions. Common reagents include thionyl chloride (SOCl₂) for chlorination, phosphorus tribromide (PBr₃) for bromination, or concentrated hydrohalic acids (HCl, HBr, HI). The reaction mechanism generally involves the initial protonation or activation of the hydroxyl group to form a good leaving group (e.g., -OH₂⁺), followed by its departure to form a resonance-stabilized benzylic carbocation, which is then trapped by a halide ion.

Table 1: Representative Halogenation Reactions of Benzylic Alcohols

| Target Halide | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Benzyl (B1604629) Chloride | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | 2,5-Dimethoxy-3,6-dimethylbenzyl chloride |

| Benzyl Bromide | Phosphorus Tribromide (PBr₃) | Inert solvent (e.g., ether), 0 °C | 2,5-Dimethoxy-3,6-dimethylbenzyl bromide |

The hydroxyl group of this compound can readily undergo etherification and esterification. Ethers can be synthesized via pathways like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine). In organic synthesis, benzyl esters serve as useful protecting groups because they can be cleaved under mild hydrogenolysis conditions. wikipedia.org

Table 2: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Etherification | 1. NaH 2. CH₃I | Methyl Ether |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Esterification | Benzoyl Chloride, Et₃N | Benzoate Ester |

The synthesis of benzylamines and other nitrogen-containing derivatives from this compound can be accomplished through several routes. A common indirect method involves the conversion of the alcohol to the corresponding benzyl halide, followed by nucleophilic substitution with ammonia, a primary amine, or a secondary amine. Alternatively, the Ritter reaction provides a direct pathway where the alcohol reacts with a nitrile (e.g., acrylonitrile) in the presence of a strong acid to form an N-substituted amide after hydrolysis. wikipedia.org Reductive amination of the corresponding aldehyde, obtained from the oxidation of the benzyl alcohol, is another important route to access primary, secondary, and tertiary amines.

Oxidative Transformations of the Benzylic Alcohol Moiety

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2,5-Dimethoxy-3,6-dimethylbenzaldehyde (B8751943). Over-oxidation to the carboxylic acid is a potential side reaction that can be avoided by choosing appropriate reagents. Mild oxidizing agents are preferred for this transformation. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic alcohols to aldehydes with high yields and minimal side products. The high electron density of the aromatic ring can influence the reaction rate, generally accelerating the oxidation process.

Table 3: Reagents for Selective Oxidation to Aldehyde

| Reagent | Typical Conditions |

|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Hexane, Reflux |

Deoxygenation and Reduction Methodologies

Deoxygenation of this compound involves the complete removal of the hydroxyl group to yield the corresponding substituted toluene, 1,4-dimethoxy-2,5-dimethylbenzene. This reduction can be accomplished through several methods. One common approach is catalytic hydrogenation, where the alcohol is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, often under acidic conditions. This process, known as hydrogenolysis, is particularly effective for benzylic alcohols. Another method is ionic reduction, which involves treating the alcohol with a hydride source, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, which then departs as water to form the stable benzylic carbocation, which is subsequently reduced by the silane.

Oligomerization and Cyclooligomerization Processes Involving Substituted Benzyl Alcohols

Substituted benzyl alcohols, particularly those with electron-rich aromatic rings, are prone to self-condensation reactions under acidic conditions, leading to the formation of oligomers or cyclooligomers. This reactivity stems from the acid-catalyzed formation of a stabilized benzylic carbocation, which can then act as an electrophile and attack the aromatic ring of another alcohol molecule.

While specific studies on this compound are not detailed, research on structurally similar compounds provides significant insight into its expected behavior. For instance, the linear oligomerization of 3,5-dimethylbenzyl alcohol can be induced by montmorillonite clay to produce anthracene derivatives. nih.govnih.gov Similarly, 2,5-dimethoxybenzyl alcohol is known to undergo cyclooligomerization in the presence of a Lewis acid catalyst to form pillar[n]arenes, which are a class of macrocyclic host molecules. sigmaaldrich.comsigmaaldrich.com Given that this compound possesses both the activating methoxy (B1213986) groups and steric-directing methyl groups, it is a prime candidate for such transformations. The specific outcome—whether linear oligomerization or the formation of a cyclic product like a pillararene—would likely be highly dependent on the catalyst, solvent, and concentration used.

Table 4: Oligomerization of Structurally Related Benzyl Alcohols

| Starting Material | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| 3,5-Dimethylbenzyl alcohol | Montmorillonite Clay, CS₂, Reflux | 1,3,5,7-Tetramethylanthracene | nih.gov |

Acid-Catalyzed Condensation Reactions to Form Macrocycles and Oligomers

The acid-catalyzed self-condensation of benzyl alcohols is a well-established method for synthesizing various cyclic and acyclic aromatic compounds. The reaction proceeds via the formation of a stabilized benzylic carbocation, which then acts as an electrophile in a subsequent Friedel-Crafts-type alkylation of another monomer unit. For electron-rich benzyl alcohols, such as this compound, this process can lead to the formation of macrocycles and oligomers.

The synthesis of cyclotriveratrylenes (CTVs) through the acid-catalyzed condensation of dimethoxy-substituted benzyl alcohols is a classic example of this type of transformation. researchgate.net Given the presence of two methoxy groups, it is highly probable that this compound would undergo a similar cyclooligomerization to form a substituted calixarene-like macrocycle. The reaction is typically promoted by strong acids such as H₂SO₄ or H₃PO₄. researchgate.net

Alternatively, linear oligomers can also be formed. The outcome of the reaction—whether it yields cyclic or linear products—is often sensitive to reaction conditions and the substitution pattern on the aromatic ring. researchgate.net For instance, studies on the oligomerization of 3,5-dimethyl benzyl alcohol induced by montmorillonite clay have shown the formation of linear oligomers that eventually cyclize to form anthracene derivatives. mdpi.com The high degree of substitution on this compound might sterically favor the formation of specific macrocyclic structures.

Table 1: Influence of Benzyl Alcohol Substitution on Acid-Catalyzed Reaction Products This table presents findings from related substituted benzyl alcohols to illustrate potential reaction pathways for this compound.

| Benzyl Alcohol Derivative | Catalyst/Conditions | Major Product(s) | Reference |

| 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol) | Bentonite Clay (Microwave/Infrared) | Cyclotriveratrylene (Macrocycle) | researchgate.net |

| 3,5-Dimethylbenzyl alcohol | Montmorillonite Clay | Linear Oligomers, 1,3,5,7-Tetramethylanthracene | mdpi.com |

| o-Benzylbenzylic alcohols | Acid-catalyzed | [1.1]Orthocyclophanes (Macrocycles) | rsc.org |

| Unsubstituted Benzyl Alcohol | Bentonite Clay (Microwave/Infrared) | Linear Oligomers | researchgate.net |

Detailed Mechanistic Elucidation of Polymerization/Oligomerization Events

The mechanism for the acid-catalyzed oligomerization of benzyl alcohols is a multi-step process initiated by the protonation of the benzylic hydroxyl group by an acid catalyst. This is followed by the elimination of a water molecule to generate a resonance-stabilized benzylic carbocation. This carbocation is the key reactive intermediate in the polymerization process.

The mechanistic steps are as follows:

Protonation: The hydroxyl group of this compound is protonated by an acid (H⁺), forming a good leaving group (H₂O).

Carbocation Formation: The protonated alcohol loses a molecule of water to form a 2,5-dimethoxy-3,6-dimethylbenzyl carbocation. This carbocation is highly stabilized by the electron-donating effects (both resonance from the methoxy groups and induction from the methyl groups) of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution (Chain Propagation): The highly electrophilic carbocation attacks the electron-rich aromatic ring of another this compound molecule. This Friedel-Crafts alkylation reaction forms a new carbon-carbon bond, typically at a position that is activated by the substituents and sterically accessible. This step results in the formation of a dimer.

Oligomerization/Polymerization: The resulting dimer still possesses a terminal benzyl alcohol group, which can be protonated to form a new carbocation. This process can repeat, leading to the formation of trimers, tetramers, and higher oligomers or polymers.

Cyclization (Macrocycle Formation): Alternatively, an intermediate linear oligomer (e.g., a trimer or tetramer) can undergo an intramolecular electrophilic aromatic substitution, where the terminal carbocation attacks the aromatic ring at the other end of the chain, leading to the formation of a cyclic product, such as a calixarene or cyclophane. researchgate.netrsc.org The regioselectivity of this cyclization is dependent on the length of the oligomeric chain and the substitution pattern. rsc.org

Theoretical analyses on related systems, such as the oligomerization of 3,5-dimethylbenzyl alcohol, suggest that radical cations can also be key intermediates in the formation of certain products, particularly when using catalysts like montmorillonite clay. mdpi.com

Influence of Aromatic Substitution Pattern (e.g., dimethoxy and dimethyl groups) on Reaction Selectivity and Rate

The rate and selectivity of the acid-catalyzed reactions of this compound are profoundly influenced by the electronic and steric effects of its four substituents.

Electronic Effects: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating nature of the substituents:

Dimethoxy Groups: The two methoxy (-OCH₃) groups are strong activating groups. They donate electron density to the ring primarily through the resonance effect (+R effect), which significantly stabilizes the arenium ion intermediate formed during electrophilic attack. This greatly increases the reaction rate.

Dimethyl Groups: The two methyl (-CH₃) groups are weakly activating groups that donate electron density through an inductive effect (+I effect).

The combined effect of these four electron-donating groups makes the aromatic ring extremely nucleophilic and accelerates the rate of carbocation formation and subsequent electrophilic substitution steps. Studies on the Friedel-Crafts benzylation of arenes show a clear preference for substrates with electron-donating groups, while electron-withdrawing groups can inhibit the reaction. researchgate.net The high electron density also makes the molecule susceptible to oxidation reactions under certain conditions.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of the condensation reaction. The methyl group at position 3 and the methoxy group at position 2 are ortho to the reacting hydroxymethyl group, which may influence the initial steps of the reaction. More importantly, the substitution pattern dictates which positions on the aromatic ring are available for electrophilic attack during the polymerization/cyclization steps.

In this compound, the only unsubstituted position on the ring is C4. Therefore, in an intermolecular condensation reaction, the electrophilic attack of the benzyl carbocation is expected to occur exclusively at this position on another monomer unit. This high degree of regioselectivity would likely lead to the formation of highly ordered, linear head-to-tail oligomers, which could then be precursors to specific macrocyclic structures. The steric bulk of the substituents can also influence the conformation of the resulting oligomers and macrocycles. The interplay between steric and electronic effects is critical in directing the outcome of polymerization reactions. mdpi.com

Table 2: Summary of Substituent Effects on Reactivity

| Substituent Group | Position(s) | Electronic Effect | Steric Effect | Impact on Reactivity |

| Methoxy (-OCH₃) | 2, 5 | Strongly Activating (+R > -I) | Moderate | Increases rate of carbocation formation and electrophilic substitution. Directs electrophilic attack. |

| Methyl (-CH₃) | 3, 6 | Weakly Activating (+I) | Moderate | Increases nucleophilicity of the ring. Contributes to steric hindrance around the reactive site. |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2,5 Dimethoxy 3,6 Dimethylbenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2,5-Dimethoxy-3,6-dimethylbenzyl alcohol in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques like COSY and HSQC, a complete and unambiguous assignment of all atoms and their connectivity can be achieved.

Based on the molecular structure, the ¹H NMR spectrum is predicted to show five distinct signals. The single aromatic proton (H-4) is expected to appear as a singlet in the aromatic region. The benzylic protons of the -CH₂OH group would also likely appear as a singlet, shifted downfield due to the adjacent oxygen atom. The protons of the two methoxy (B1213986) (-OCH₃) groups and the two aromatic methyl (-CH₃) groups are chemically equivalent due to molecular symmetry, and thus should each produce a sharp singlet. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum is predicted to display eight unique signals, corresponding to the eight chemically distinct carbon environments in the molecule. This includes four signals for the aromatic carbons, one for the benzylic carbon (-CH₂OH), one for the methoxy carbons, and one for the aromatic methyl carbons. The chemical shifts of these carbons are influenced by their local electronic environment, providing definitive evidence for the carbon skeleton.

Predicted ¹H and ¹³C NMR Data for this compound This table presents theoretical predictions based on the compound's structure, as direct experimental data was not available in the searched literature.

| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Signal 1 | Aromatic H | ~6.5 - 7.0 | Singlet | 1H |

| Signal 2 | Benzylic CH₂ | ~4.5 - 4.8 | Singlet | 2H |

| Signal 3 | Methoxy OCH₃ | ~3.7 - 3.9 | Singlet | 6H |

| Signal 4 | Methyl CH₃ | ~2.1 - 2.3 | Singlet | 6H |

| Signal 5 | Hydroxyl OH | Variable | Broad Singlet | 1H |

| ¹³C NMR | Assignment | Predicted Shift (ppm) | ||

| Signal 1 | C-OH (Benzylic) | ~60 - 65 | ||

| Signal 2 | C-OCH₃ | ~150 - 155 | ||

| Signal 3 | C-CH₃ | ~125 - 130 | ||

| Signal 4 | Aromatic C-H | ~110 - 115 | ||

| Signal 5 | Quaternary C | ~130 - 135 | ||

| Signal 6 | OCH₃ | ~55 - 60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

For this compound, the IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. askthenerd.com Sharp peaks around 2850-3000 cm⁻¹ would correspond to the C-H stretching of the aliphatic methyl and methylene (B1212753) groups. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. askthenerd.com Crucially, strong C-O stretching bands for the ether and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ range. spectroscopyonline.comlibretexts.org

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, typically give rise to strong and sharp signals. aip.org The C-O-C symmetric stretches of the ether groups would also be observable. aip.org Together, these techniques verify the key functional components of the molecule.

Predicted Vibrational Frequencies for this compound This table presents expected wavenumber ranges for key functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O (Ether, Aryl) | Asymmetric Stretching | 1200 - 1300 | IR |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₆O₃, corresponding to a monoisotopic mass of approximately 196.1099 Da.

In a high-resolution mass spectrum (HRMS), the detection of the molecular ion (M⁺˙) peak at this precise m/z value would confirm the elemental composition. Under electron ionization (EI) conditions, the molecule would undergo predictable fragmentation. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of the hydroxyl group or a water molecule. libretexts.org The most significant fragmentation is often the cleavage of the C-C bond alpha to the aromatic ring, which would result in a highly stable, resonance-delocalized benzylic cation. Other likely fragment ions would arise from the loss of methyl radicals from the methoxy groups or the aromatic ring.

Predicted Mass Spectrometry Data for this compound This table presents the calculated exact mass and predicted major fragments.

| m/z (Da) | Formula | Description |

|---|---|---|

| 196.11 | [C₁₁H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 179.11 | [C₁₁H₁₅O₂]⁺ | Loss of Hydroxyl Radical (•OH) |

| 178.10 | [C₁₁H₁₄O₂]⁺˙ | Loss of Water (H₂O) |

| 165.09 | [C₁₀H₁₃O₂]⁺ | Loss of Methoxy Radical (•OCH₃) |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are vital for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for assessing the purity of this compound and for monitoring its synthesis. labrulez.comsigmaaldrich.com

For purity assessment, a sample of the compound can be analyzed by GC-MS. The gas chromatograph separates the target compound from any volatile impurities, such as residual starting materials or by-products. researchgate.net The retention time of the main peak provides a characteristic identifier, while the mass spectrometer provides a spectrum for that peak, confirming its identity. The area of the main peak relative to the total area of all peaks gives a quantitative measure of its purity.

During the synthesis of the compound, LC-MS is an effective tool for reaction monitoring. waters.comnih.govnih.gov Small aliquots can be taken from the reaction vessel at different time points and analyzed directly. This allows researchers to track the consumption of reactants and the formation of the desired product in near real-time, without the need for extensive sample workup. waters.comacs.org This information is critical for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, provided a single crystal of suitable quality can be grown. azolifesciences.comexcillum.com This technique reveals the precise three-dimensional arrangement of every atom in the molecule and its orientation within the crystal lattice. uq.edu.aurigaku.com

The analysis of a crystalline form of this compound or one of its derivatives would yield highly accurate data on bond lengths, bond angles, and torsion angles. rigaku.com This information provides an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, crystallographic data reveals details about intermolecular interactions, such as hydrogen bonding involving the alcohol group and van der Waals forces, which govern how the molecules pack together to form the crystal. While no published crystal structure for this specific compound was found in the searched literature, this methodology remains the gold standard for solid-state structural analysis. researchgate.net

Theoretical and Computational Chemistry Studies on 2,5 Dimethoxy 3,6 Dimethylbenzyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties of molecules. mdpi.comnih.gov For 2,5-Dimethoxy-3,6-dimethylbenzyl alcohol, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability and how it will react with other chemical species.

Electronic Structure and Stability: DFT studies can compute various parameters that describe the electronic structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. The presence of four electron-donating groups (two methoxy (B1213986) and two methyl) on the benzene (B151609) ring is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzyl (B1604629) alcohol. quora.comresearchgate.net

Calculations also provide detailed information on charge distribution, often represented by Mulliken charges or through Molecular Electrostatic Potential (MEP) maps. These maps visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be electron-rich (nucleophilic) sites, while the aromatic protons and the proton of the hydroxyl group would be electron-poor (electrophilic) sites.

Reactivity Predictions: DFT is widely used to predict the reactivity of benzyl alcohol derivatives in various reactions, such as oxidation. mdpi.comresearchgate.netresearchgate.net Computational studies on the oxidation of benzyl alcohol have shown that the reaction mechanism involves the cleavage of O-H and C-H bonds, and the activation barriers for these steps can be calculated. mdpi.com For this compound, the electron-donating substituents would likely stabilize any carbocation-like character in the transition state of a reaction, potentially increasing the reaction rate compared to benzyl alcohols with electron-withdrawing groups. researchgate.netmdpi.com

Below is an illustrative table of the types of data that would be generated from a DFT study on this molecule.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on Benzylic Carbon | +0.15 e | Predicts susceptibility to nucleophilic attack at this site. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time. These methods are essential for understanding the three-dimensional shapes (conformations) a molecule can adopt and how it interacts with its environment.

Conformational Analysis: The spatial arrangement of the hydroxymethyl (-CH2OH) group relative to the substituted benzene ring is critical to the molecule's properties. Studies on benzyl alcohol and its derivatives have identified various stable conformations, often described by dihedral angles. researchgate.netcolostate.eduresearchgate.net For this compound, significant steric hindrance is expected from the two methyl groups adjacent to the benzyl moiety (at positions 6) and the methoxy group (at position 2). This steric crowding would severely restrict the rotation of the -CH2OH group, likely favoring a conformation where the hydroxyl group is oriented away from these bulky substituents. Furthermore, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and the oxygen of the adjacent methoxy group, which would further stabilize a specific conformation. rsc.orgrsc.org Molecular mechanics and dynamics simulations can map the potential energy surface as a function of key dihedral angles to identify the most stable, low-energy conformations. researchgate.net

Intermolecular Interactions: Molecular dynamics (MD) simulations can model how a molecule of this compound interacts with other molecules, such as solvents or other alcohol molecules. researchgate.net The primary interaction would be hydrogen bonding involving the hydroxyl group, which can act as both a hydrogen bond donor (via its proton) and acceptor (via its oxygen). MD simulations can calculate radial distribution functions to show the probable locations of solvent molecules around the alcohol, providing insights into solvation shells and the strength of interactions. researchgate.net These simulations are crucial for understanding the behavior of the compound in solution, which influences its reactivity and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is to map out the detailed pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all intermediate structures and, crucially, the high-energy transition states that connect them.

For reactions involving this compound, such as its oxidation to 2,5-dimethoxy-3,6-dimethylbenzaldehyde (B8751943), computational methods can provide a step-by-step energy profile. nih.govunipa.it DFT calculations are used to optimize the geometry of reactants, products, intermediates, and transition states. ku.eduacs.org The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate.

In the context of benzyl alcohol oxidation, studies have computationally explored mechanisms involving steps like the initial adsorption on a catalyst surface, followed by the cleavage of the O-H bond and then the rate-determining cleavage of a C-H bond. mdpi.comacs.orgnih.gov For this compound, calculations would aim to:

Identify the Reactive Species: Determine the most likely oxidizing agent and its interaction with the alcohol. researchgate.net

Locate Transition States: Find the precise atomic arrangement at the peak of the energy barrier for each step.

Calculate Activation Energies: Quantify the energy barriers to predict which reaction pathway is most favorable. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) in Substituted Benzyl Alcohols

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with a measured change in their reactivity. chemrxiv.orgnih.gov Instead of focusing on a single molecule, a QSRR study would involve synthesizing or computationally modeling a library of benzyl alcohols with different substituents.

To develop a QSRR model for a reaction involving substituted benzyl alcohols, including this compound, researchers would:

Assemble a Dataset: Create a series of benzyl alcohol derivatives with varying electronic and steric properties.

Measure Reactivity: Experimentally determine a quantitative measure of reactivity for each compound, such as the reaction rate constant (k) for an oxidation reaction. chemrxiv.org

Calculate Molecular Descriptors: For each molecule, compute a set of numerical descriptors that quantify its structural features. These can include:

Electronic Descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of the substituents. nih.gov

Steric Descriptors: Parameters like Taft's steric parameter (Es) or computational metrics like solvent-accessible surface area.

Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity. nih.gov

Build a Model: Use statistical regression techniques to find a mathematical equation that links the descriptors to the observed reactivity. chemrxiv.org

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁σ + c₂Es + c₃logP. The coefficients (c₁, c₂, etc.) would quantify the relative importance of electronic, steric, and hydrophobic effects on the reaction. For this compound, its specific descriptor values would be used to predict its reactivity based on the established model.

| Compound | Substituents | log(k) (Reactivity) | Σσ (Electronic Descriptor) | ΣEs (Steric Descriptor) |

|---|---|---|---|---|

| Benzyl alcohol | -H | -2.50 | 0.00 | 0.00 |

| 4-Methylbenzyl alcohol | 4-CH₃ | -2.35 | -0.17 | -1.24 |

| 4-Methoxybenzyl alcohol | 4-OCH₃ | -2.20 | -0.27 | -0.55 |

| This compound | 2,5-(OCH₃)₂, 3,6-(CH₃)₂ | (Predicted) | -0.35 (Estimated) | -3.50 (Estimated) |

This approach provides a powerful predictive tool and offers mechanistic insights by revealing which molecular properties are most influential in controlling chemical reactivity. chemrxiv.org

Applications of 2,5 Dimethoxy 3,6 Dimethylbenzyl Alcohol As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Natural Products and Bio-inspired Molecules (e.g., daunorubicinone derivatives)

There is no specific information available in the surveyed scientific literature detailing the use of 2,5-Dimethoxy-3,6-dimethylbenzyl alcohol as a direct precursor in the synthesis of daunorubicinone derivatives or other natural products. The synthesis of anthracyclinone aglycones like daunorubicinone typically involves building blocks that can form the tetracyclic ring system. While substituted aromatic compounds are crucial, the specific substitution pattern of this compound does not directly align with the common intermediates reported for these complex natural product syntheses.

Building Block for Supramolecular Architectures (e.g., pillar[n]arenes, cyclotriveratrylenes)

Theoretically, this compound is a 1,2,4,5-tetrasubstituted benzene (B151609) derivative, a class of monomers that can be used for the synthesis of pillar[n]arenes. researchgate.net Pillar[n]arenes are macrocycles composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The synthesis often proceeds through a Friedel-Crafts type cyclooligomerization of a suitable monomer, such as a 2,5-dialkoxybenzyl alcohol, in the presence of a Lewis acid catalyst. researchgate.net

However, no specific examples of the successful synthesis of pillar[n]arenes or cyclotriveratrylenes using this compound have been found in the literature. The significant steric hindrance imparted by the two methyl groups at positions 3 and 6, adjacent to the reactive sites for methylene bridge formation, would likely pose a considerable challenge to the cyclooligomerization reaction. This steric crowding could inhibit the necessary intermolecular condensations, potentially leading to low yields or favoring the formation of linear oligomers over the desired cyclic structures.

| Supramolecular Architecture | Potential Monomer Class | Reported Use of Specific Compound |

|---|---|---|

| Pillar[n]arenes | 2,5-Dialkoxybenzyl alcohols | No specific instances found for this compound. |

| Cyclotriveratrylenes | Substituted Benzyl (B1604629) Alcohols | No specific instances found for this compound. |

Q & A

Q. NMR :

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.7–7.1 ppm, doublets), methoxy groups (δ 3.8–3.9 ppm, singlets), and benzyl alcohol CH₂ (δ 4.5–4.7 ppm, singlet) .

- ¹³C NMR : Confirm methoxy (δ 55–56 ppm) and quaternary aromatic carbons (δ 125–135 ppm) .

FT-IR : O–H stretch (3200–3600 cm⁻¹), C–O (methoxy, 1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

GC-MS/HPLC : Use C18 columns (MeOH:H₂O 70:30) with UV detection (λ = 254 nm) for purity assessment .

Q. What are the key stability considerations for storing this compound?

- Storage Protocol :

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Atmosphere : Under inert gas (Ar) to avoid oxidation to the corresponding aldehyde .

- Stability Data : Shelf life >12 months when stored properly; monitor via periodic HPLC to detect degradation (<2% aldehyde formation) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in oxidation or substitution reactions?

- Mechanistic Studies :

- Oxidation Pathways : Use kinetic isotope effects (KIE) with deuterated benzyl alcohol (C₆D₅CD₂OH) to probe rate-determining steps. Compare yields of 2,5-dimethoxy-3,6-dimethylbenzoic acid (major product) under varying oxidants (e.g., KMnO₄ vs. CrO₃) .

- Substitution Reactions : Perform Hammett analysis with para-substituted electrophiles (e.g., NO₂, OMe) to assess electronic effects on nucleophilic aromatic substitution (SNAr) reactivity .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts or melting points) be resolved?

- Data Reconciliation Strategies :

Solvent Effects : Compare NMR data in CDCl₃ vs. DMSO-d₆; shifts for hydroxyl protons vary significantly (δ 1–2 ppm difference) .

Crystallinity : Discrepancies in melting points may arise from polymorphic forms. Recrystallize from ethanol/water (9:1) to isolate the stable crystalline phase (mp 122–125°C) .

Collaborative Validation : Cross-reference data with NIST Chemistry WebBook (IR, MS) and PubChem (NMR) .

Q. What computational methods predict the reactivity and regioselectivity of this compound in complex syntheses?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .

- MD Simulations : Model solvation effects (e.g., in THF or DMF) to assess steric hindrance from methyl/methoxy groups .

- Docking Studies : Screen for interactions with enzymatic targets (e.g., oxidoreductases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.